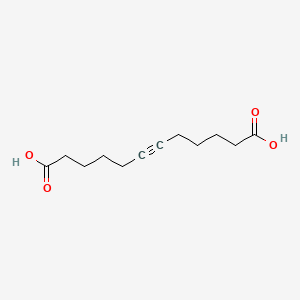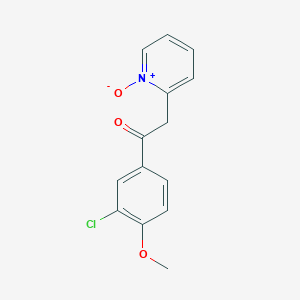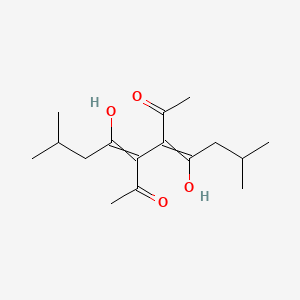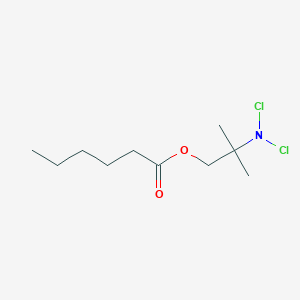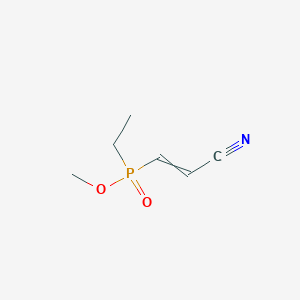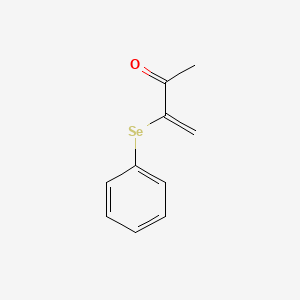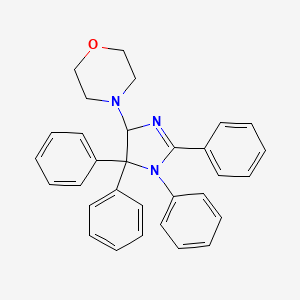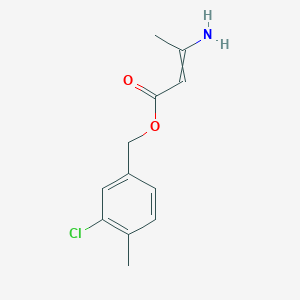![molecular formula C16H34ClNO B14584028 3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride CAS No. 61515-54-6](/img/structure/B14584028.png)
3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride is a compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with one nitrogen atom
准备方法
The synthesis of 3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride involves several steps. One common method includes the reaction of 4-(6-Methylheptyl)piperidine with propylene oxide in the presence of a suitable catalyst to form the desired product. The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently .
化学反应分析
3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
科学研究应用
3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in treating neurological disorders due to its interaction with specific receptors in the brain.
作用机制
The mechanism of action of 3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride involves its interaction with specific molecular targets in the body. It is known to act as a muscarinic antagonist, blocking the action of acetylcholine at muscarinic receptors. This leads to various physiological effects, including the modulation of neurotransmitter release and the regulation of smooth muscle contraction .
相似化合物的比较
3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride can be compared with other similar compounds such as:
Cycrimine: A piperidine derivative used as an antiparkinsonian agent.
Biperiden: Another muscarinic antagonist used in the treatment of Parkinson’s disease.
属性
CAS 编号 |
61515-54-6 |
|---|---|
分子式 |
C16H34ClNO |
分子量 |
291.9 g/mol |
IUPAC 名称 |
3-[4-(6-methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H33NO.ClH/c1-15(2)7-4-3-5-8-16-9-12-17(13-10-16)11-6-14-18;/h15-16,18H,3-14H2,1-2H3;1H |
InChI 键 |
GCZFQCODRODSGM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCC1CCN(CC1)CCCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


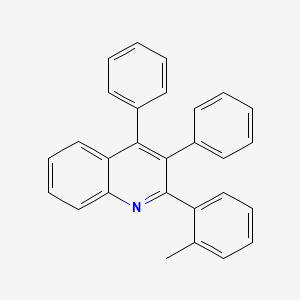
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)
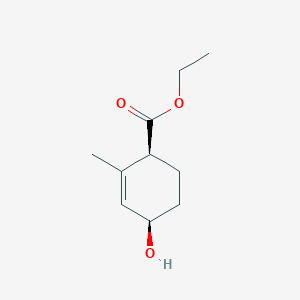
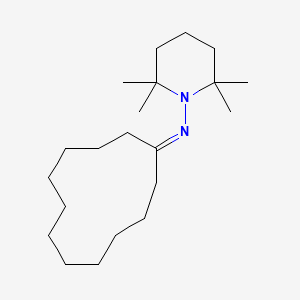
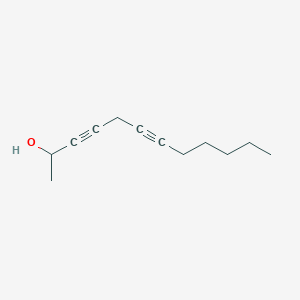
![1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14583971.png)
